molecular formula C13H20O2S B14387291 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one CAS No. 89908-72-5

13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one

Cat. No.: B14387291
CAS No.: 89908-72-5
M. Wt: 240.36 g/mol
InChI Key: RDBIVIIEVBNSBM-UHFFFAOYSA-N
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Description

13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one is a sulfur-containing heterocyclic compound It is characterized by a 14-membered macrolide ring with a sulfanyl group and two conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one typically involves the formation of the macrolide ring followed by the introduction of the sulfanyl group. One common method includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the double bonds or the sulfanyl group.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The conjugated double bonds may also participate in electron transfer reactions, affecting cellular processes .

Comparison with Similar Compounds

  • 2-Amino-3-[[(6E,9E)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-2-oxo-1-oxacyclotetradeca-6,9-dien-4-yl]sulfanyl]propanoic acid
  • (2S)-2-amino-3-{[(4R,5R,6E,8S,13S,14S)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-2-oxo-1-oxacyclotetradeca-6,9-dien-4-yl]sulfanyl}propanoic acid

Uniqueness: 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one is unique due to its specific macrolide structure with a sulfanyl group and conjugated double bonds. This combination of features is not commonly found in other similar compounds, making it a valuable subject for research and application .

Properties

CAS No.

89908-72-5

Molecular Formula

C13H20O2S

Molecular Weight

240.36 g/mol

IUPAC Name

13-sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one

InChI

InChI=1S/C13H20O2S/c14-13-10-8-6-4-2-1-3-5-7-9-12(16)11-15-13/h4-7,12,16H,1-3,8-11H2

InChI Key

RDBIVIIEVBNSBM-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(=O)OCC(CC=CC1)S

Origin of Product

United States

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